Juncuenin B vs. Cisplatin: Superior Antiproliferative Potency Against HeLa Cervical Carcinoma Cells
In a head-to-head MTT assay across HeLa, SiHa, and MDA-MB-231 human tumor cell lines, juncuenin B (3) demonstrated an IC₅₀ of 2.91 μM against HeLa cells, outperforming the clinical reference agent cisplatin (IC₅₀ 12.43 μM) by a factor of 4.3-fold [1]. In an independent study using the same MTT protocol (0.1–30 μM, 72 h), juncuenin B confirmed an IC₅₀ of 2.9 ± 0.5 μM against HeLa cells and exhibited inactivity against non-tumor NIH/3T3 fibroblasts (IC₅₀ > 30 μM), yielding a selectivity index exceeding 10 [2]. This dual-source reproducibility strengthens the reliability of the 2.9–2.91 μM potency benchmark.
| Evidence Dimension | Antiproliferative IC₅₀ against HeLa human cervical carcinoma cells |
|---|---|
| Target Compound Data | Juncuenin B: IC₅₀ = 2.91 μM (study A); IC₅₀ = 2.9 ± 0.5 μM (study B) |
| Comparator Or Baseline | Cisplatin: IC₅₀ = 12.43 μM |
| Quantified Difference | Juncuenin B is 4.3-fold more potent than cisplatin; selectivity index >10 vs. NIH/3T3 fibroblasts |
| Conditions | MTT viability assay; HeLa cells; 0.1–30 μM compound concentration; 72 h incubation; two independent studies |
Why This Matters
For researchers selecting a phenanthrene-based lead for cervical cancer studies, juncuenin B offers a 4.3-fold potency advantage over cisplatin with a demonstrated >10-fold selectivity window against non-tumor fibroblasts, a combination not replicated by effusol (HeLa IC₅₀ 3.68 μM) or dehydroeffusol (HeLa IC₅₀ 7.75 μM) from the same assay panel.
- [1] Stefkó D, Kúsz N, Csorba A, Jakab G, Bérdi P, Zupkó I, Hohmann J, Vasas A. Phenanthrenes from Juncus atratus with antiproliferative activity. Tetrahedron, 2019, 75(1):116–120. DOI: 10.1016/j.tet.2018.11.022 View Source
- [2] Bús C, Kúsz N, Gonda T, Kulmány Á, Zupkó I, Tóth B, Hohmann J, Hunyadi A, Vasas A. Oxidised juncuenin B analogues with increased antiproliferative activity on human adherent cell lines: semisynthesis and biological evaluation. Planta Medica, 2019, 85(18):1396. IC₅₀ data reproduced in J. Nat. Prod. 2020, Table 3 (PMC7707621). View Source
